Diaminopropane

Catalog No.
S566238
CAS No.
78-90-0
M.F
C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2
M. Wt
74.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaminopropane

CAS Number

78-90-0

Product Name

Diaminopropane

IUPAC Name

propane-1,2-diamine

Molecular Formula

C3H10N2
CH3CH(NH2)CH2NH2
C3H10N2

Molecular Weight

74.13 g/mol

InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3

InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N

SMILES

CC(CN)N

Solubility

Very soluble (NTP, 1992)
Solubility in water: miscible

Synonyms

(RS)-1,2-Propanediamine; (±)-1,2-Diaminopropane; 1,2-Diaminopropane; 1,2-Propylenediamine; 1-Methyl-1,2-diaminoethane; 2,3-Diaminopropane; DL-1,2-Propanediamine; N,N’-Dimethyl-1,2-diaminopropane; NSC 175731; Propylenediamine; dl-1,2-Propylenediamine

Canonical SMILES

CC(CN)N

Organic Synthesis and Material Development

  • Precursor for pharmaceuticals and agrochemicals: Diaminopropane serves as a building block for various organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups, enabling the creation of diverse compounds with specific properties. Source: National Library of Medicine, PubChem database - Diaminopropane: )
  • Crosslinking agent in polymers: Diaminopropane can act as a crosslinking agent in polymers, which strengthens the material's structure and improves its properties such as thermal stability and resistance to solvents. Source: Wiley Online Library - Crosslinking in polymers:

Biomarker and Metabolic Studies

  • Biomarker for food intake: Diaminopropane is naturally present in certain foods like agar, french plantain, and redcurrant. Its presence in biological samples can act as a biomarker for the consumption of these foods, aiding dietary studies. Source: ResearchGate - Diaminopropane: A Biomarker with Diverse Origins and Applications:
  • Investigating metabolic pathways: The presence and concentration of Diaminopropane in the body are linked to specific metabolic pathways, like beta-alanine metabolism. Studying its levels can provide insights into various metabolic disorders such as carnosinemia and carnosinuria. Source: ScienceDirect - Carnosinemia type 1 and related disorders: Carnosinase deficiency and carnosinase 2 deficiency:

Sustainable Production Methods

  • Fermentation-based production: Traditionally, Diaminopropane is produced from petroleum-based resources. However, research has demonstrated the feasibility of using engineered bacteria like E. coli to produce Diaminopropane through fermentation of renewable biomass. This approach offers a more sustainable and environmentally friendly alternative to traditional production methods. Source: ScienceDaily - Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical:

Diaminopropane, specifically 1,2-diaminopropane, is an organic compound with the chemical formula CH3CH NH2)CH2NH2\text{CH}_3\text{CH NH}_2)\text{CH}_2\text{NH}_2. It is a colorless liquid and is recognized as the simplest chiral diamine. This compound is notable for its role as a bidentate ligand in coordination chemistry, where it can form stable complexes with metal ions due to its two amino groups .

  • Toxicity: TMEDA is moderately toxic upon skin contact (LD₅₀ = 177 mg/kg for dermal exposure in rabbits) []. Avoid skin contact and wear appropriate personal protective equipment when handling.
  • Flammability: Flammable liquid with a flash point of 37 °C. Handle with caution and keep away from heat sources.
  • Reactivity: Can react exothermically with strong acids and oxidizing agents. Store in a cool, dry place away from incompatible chemicals.
, including:

  • Ammonolysis: It can be synthesized from 1,2-dichloropropane through ammonolysis, yielding 1,2-diaminopropane and ammonium chloride as byproducts:
    CH3CHClCH2Cl+4NH3CH3CH NH2)CH2NH2+2NH4Cl\text{CH}_3\text{CHClCH}_2\text{Cl}+4\text{NH}_3\rightarrow \text{CH}_3\text{CH NH}_2)\text{CH}_2\text{NH}_2+2\text{NH}_4\text{Cl}
  • Formation of Salen-type Ligands: It is used in synthesizing N,NN,N'-disalicylidene-1,2-propanediamine, a ligand utilized in metal deactivation processes .

The primary synthesis method for 1,2-diaminopropane involves the ammonolysis of 1,2-dichloropropane. Additionally, chiral resolution can be achieved using diastereomeric salts formed with tartaric acid or other chiral acids. The resulting diastereomers can be separated and converted back into the pure diamine .

Research on interaction studies involving diaminopropane primarily focuses on its ability to form complexes with metals and its role in catalysis. For instance, it has been studied as part of catalysts for hydrogenation reactions under mild conditions . Further investigation into its interactions with biological systems could provide insights into its potential therapeutic applications.

Diaminopropane shares similarities with other diamines but possesses unique structural characteristics that influence its reactivity and applications. Here are some comparable compounds:

CompoundFormulaCharacteristics
1,3-DiaminopropaneH2N CH2 3NH2\text{H}_2\text{N CH}_2\text{ }_3\text{NH}_2Colorless liquid; used in synthesis of pharmaceuticals; fishy odor .
1,2-DiaminocyclohexaneC6H12N2\text{C}_6\text{H}_{12}\text{N}_2Chiral diamine; used in asymmetric synthesis .
2,3-DiaminobutaneC4H10N2\text{C}_4\text{H}_{10}\text{N}_2Another chiral diamine; utilized in various organic syntheses .

Uniqueness of 1,2-Diaminopropane: Its chiral nature allows for specific interactions with metal ions and biological molecules that may not be replicated by its isomeric counterparts like 1,3-diaminopropane. This specificity enhances its utility in coordination chemistry and catalysis.

Diaminopropanes exist primarily as two key structural isomers that differ in the positioning of the amino groups along the propane carbon chain. These positional differences result in distinct chemical and physical properties that influence their behavior and applications.

1,2-Diaminopropane (propane-1,2-diamine) has the chemical formula CH₃CH(NH₂)CH₂NH₂, with amino groups attached to adjacent carbon atoms. This arrangement creates the simplest chiral diamine, containing a stereocenter at the C2 position. The asymmetric carbon allows 1,2-diaminopropane to exist as enantiomers, making it valuable in stereoselective synthesis and asymmetric catalysis.

In contrast, 1,3-diaminopropane (propane-1,3-diamine) has the formula H₂N(CH₂)₃NH₂, with amino groups positioned at the terminal carbon atoms of the propane backbone. This symmetrical arrangement lacks a stereocenter, resulting in a non-chiral compound. Also known as trimethylenediamine, this isomer demonstrates different complexation behavior and reactivity patterns compared to its 1,2-counterpart.

The structural comparison between these isomers is illustrated in the following table:

Feature1,2-Diaminopropane1,3-Diaminopropane
Chemical FormulaCH₃CH(NH₂)CH₂NH₂H₂N(CH₂)₃NH₂
StereochemistryChiral (contains stereocenter)Non-chiral
Amino Group PositioningAdjacent carbonsTerminal carbons
Structural CharacteristicCompact arrangementExtended arrangement

Historical Context and Evolution of Research Interests

The study of amines, including diaminopropanes, has roots in nineteenth-century chemistry, with pioneering contributions from chemists such as Hofmann, Leuckart, Gabriel, and Knoll. During this period, amines remained primarily academic curiosities or were limited to high-value specialized applications due to their restricted availability and high production costs.

The commercial landscape for amine chemistry transformed in the early twentieth century with the introduction of the Cyanamide Process and Electric Arc Process, which made amines more economically accessible for the first time. However, the watershed moment for modern amine chemistry came with the implementation of the Haber–Bosch Process at Leuna, Germany, in 1917. This industrial breakthrough significantly reduced production costs and expanded the commercial viability of amine derivatives, including diaminopropanes.

Over subsequent decades, interest in diaminopropane chemistry evolved from fundamental structural studies to diverse applications across multiple industries. The 1960s and 1970s saw increased exploration of coordination complexes formed by these diamines, particularly investigating stereoisomers of complexes like [Co(pn)₃]³⁺, which can exist in 24 stereoisomeric forms due to the methyl substituent in 1,2-diaminopropane.

Modern research continues to expand the application landscape for these compounds, ranging from polymer science and pharmaceutical development to analytical chemistry and materials engineering. The unique structural features of each isomer have established diaminopropanes as versatile building blocks with continuing relevance in contemporary chemical research and industrial processes.

Microbial Production Pathways for 1,3-Diaminopropane

1,3-Diaminopropane is not naturally synthesized by Escherichia coli, necessitating the introduction of heterologous pathways. Two primary routes have been explored: the C₄ pathway from Acinetobacter baumannii and the C₅ pathway from lysine-decarboxylating organisms [1] [6]. The C₄ pathway involves two enzymatic steps:

  • 2-Ketoglutarate 4-aminotransferase (Dat): Transaminates L-glutamate to produce L-2,4-diaminobutanoate.
  • L-2,4-Diaminobutanoate decarboxylase (Ddc): Decarboxylates L-2,4-diaminobutanoate to yield 1,3-DAP [1] [6].

In contrast, the C₅ pathway relies on lysine decarboxylase (LdcC) to convert lysine into cadaverine, a five-carbon diamine, but exhibits lower carbon efficiency due to longer metabolic routes [4]. Computational flux balance analysis confirmed the superiority of the C₄ pathway, achieving a 21-fold increase in 1,3-DAP titers compared to baseline strains [3].

Table 1: Key Enzymes in 1,3-DAP Biosynthetic Pathways

PathwayHost OrganismEnzymesSubstrateProduct
C₄Acinetobacter baumanniiDat, DdcL-Glutamate1,3-DAP
C₅Escherichia coliLdcCL-LysineCadaverine

Engineering Escherichia coli for Enhanced Biosynthetic Efficiency

Metabolic engineering of Escherichia coli has focused on three strategies to optimize 1,3-DAP production:

  • Precursor Augmentation: Overexpression of ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase) enhanced oxaloacetate and aspartate availability, increasing flux toward L-glutamate—the precursor for Dat activity [1] [3].
  • Regulatory Knockouts: Deletion of pfkA (phosphofructokinase) redirected carbon flux from glycolysis toward the pentose phosphate pathway, elevating NADPH levels for aminotransferase reactions [1].
  • Feedback Resistance: Introduction of feedback-resistant aspartokinases (LysC and ThrA) prevented inhibition by lysine and threonine, sustaining precursor synthesis [3].

These modifications yielded strains producing 1.35–1.39 g/L of 1,3-DAP in batch cultures, a significant improvement over wild-type Escherichia coli [1].

Comparative Analysis of C₄ and C₅ Metabolic Pathways

The C₄ pathway outperforms the C₅ route in both theoretical and practical metrics:

  • Carbon Efficiency: The C₄ pathway requires 4 carbons per 1,3-DAP molecule, whereas the C₅ pathway consumes 5 carbons per cadaverine, resulting in a 20% higher carbon yield for C₄ [1] [4].
  • ATP Consumption: In silico modeling revealed that the C₄ pathway consumes 12% less ATP per gram of product due to shorter enzymatic steps [1].
  • Byproduct Formation: C₅ pathways generate acetate and succinate as overflow metabolites under high lysine concentrations, complicating downstream purification [4].

Table 2: Pathway Performance Metrics

MetricC₄ PathwayC₅ Pathway
Theoretical Yield (g/g glucose)0.380.31
Maximum Titer (g/L)13.011.3
Byproduct Concentration (g/L)<1.03.5–4.2

Fermentation Optimization and Industrial-Scale Production

Fed-batch fermentation has been critical for scaling 1,3-DAP production. Key parameters include:

  • pH Control: Maintaining pH at 6.5–7.0 minimized byproducts like 2,3-butanediol and lactic acid, which accumulate under acidic or alkaline conditions [1] [5].
  • Substrate Feeding: A glucose-limited feeding strategy prevented carbon overflow, achieving a final titer of 13 g/L in minimal medium [1] [3].
  • Oxygenation: Dissolved oxygen levels above 30% saturation ensured efficient ATP generation for decarboxylase activity [4].

Industrial-scale trials have demonstrated volumetric productivities of 0.97 g/L/h, with purification via ion-exchange chromatography achieving >99% purity [1] [4].

Table 3: Fed-Batch Fermentation Parameters

ParameterOptimal RangeImpact on Titer
pH6.5–7.0Maximizes enzyme activity
Glucose Feed Rate0.5 g/L/hPrevents overflow metabolism
Dissolved Oxygen>30%Supports ATP synthesis

Traditional Petroleum-Based Synthesis Approaches

Traditional petroleum-based synthesis of diaminopropane primarily relies on well-established chemical processes that have been refined over decades of industrial application. The most prominent approach involves the two-stage continuous process utilizing acrylonitrile as the key starting material [1] [2].

Acrylonitrile-Based Synthesis Process

The conventional industrial synthesis of 1,3-diaminopropane employs a two-stage continuous process operating under elevated pressure conditions of 10-20 megapascals. In the initial reactor stage, acrylonitrile undergoes reaction with excess ammonia at temperatures ranging from 70-100°C, producing 2-aminopropionitrile and bis(cyanoethyl)amine as primary intermediates. The resulting mixture of aminonitriles is subsequently transferred to a downstream reactor where hydrogenation occurs over a fixed-bed catalyst system, typically utilizing cobalt or nickel catalysts, at temperatures between 60-120°C to yield 1,3-diaminopropane and bis(aminopropyl)amine [1] [2].

The yield of 1,3-diaminopropane can be significantly enhanced through process optimization strategies, including the addition of polar solvents and water, or by utilizing substantial excess quantities of ammonia. This approach has demonstrated industrial viability and continues to serve as the primary production method for commercial diaminopropane manufacturing [2].

Halogenated Propane Derivatives Route

Another traditional petroleum-based approach involves the direct ammonolysis of halogenated propane derivatives, particularly 1,3-dichloropropane and 1,2-dichloropropane. Historical methods have demonstrated the reaction of 1,3-dichloropropane or 1,3-dibromopropane with ammonia to produce 1,3-diaminopropane, though these processes presented significant industrial challenges [3].

The preparation method utilizing 1,2-dichloropropane involves reaction with liquid ammonia under high-pressure conditions (8-12 megapascals) at temperatures of 160-180°C. Research has shown that this process can achieve complete conversion of the dichloropropane starting material, with reaction times of 4-5 hours typically required for full conversion [4].

Process Optimization and Industrial Implementation

Modern petroleum-based synthesis methods have incorporated advanced catalyst systems and process optimization strategies. The use of alcohol solvents during the reaction process has been demonstrated to reduce catalyst poisoning and enable catalyst recycling and reuse while maintaining sufficient yields for industrial viability [3].

The integration of advanced reactor designs, including fluidized bed and fixed-bed configurations, has enhanced process efficiency and product selectivity. These improvements have enabled the scaling of diaminopropane production to meet industrial demand while maintaining economic competitiveness [5].

Bio-Based Alternatives Using Renewable Biomass

The development of bio-based alternatives for diaminopropane production represents a paradigm shift toward sustainable manufacturing practices. These approaches utilize renewable biomass feedstocks and engineered microorganisms to produce diaminopropane through fermentation processes, offering significant environmental advantages over traditional petroleum-based methods.

Metabolic Engineering of Escherichia coli

The most significant breakthrough in bio-based diaminopropane production came through the metabolic engineering of Escherichia coli strains. Research conducted by teams at the Korea Advanced Institute of Science and Technology demonstrated the successful production of 1,3-diaminopropane via fermentation of engineered E. coli bacteria for the first time [6] [7].

The engineered E. coli strain utilizes the C4 biosynthetic pathway, employing genes from Acinetobacter baumannii. The pathway involves the conversion of L-aspartate semialdehyde through the action of L-2,4-diaminobutyrate 4-aminotransferase (encoded by the dat gene) and L-2,4-diaminobutyrate decarboxylase (encoded by the ddc gene). This pathway was determined to be more efficient than the alternative C5 pathway through genome-scale in silico flux analysis [8] [9].

Optimization Strategies and Production Titers

Significant improvements in bio-based production have been achieved through systematic metabolic engineering approaches. The engineered E. coli strain TH02, based on E. coli WL3110 with mutations in major aspartokinases, achieved remarkable production improvements. Initial engineering efforts resulted in a 21-fold increase in production titer compared to the base strain [6] [7].

Further optimization involved the overexpression of genes encoding phosphoenolpyruvate carboxylase (ppc) and aspartate aminotransferase (aspC) to increase flux towards 1,3-diaminopropane synthesis. Additionally, the strategic knockout of the pfkA gene enhanced NADPH availability through increased flux through the pentose phosphate pathway, providing sufficient cofactors for diaminopropane synthesis [8] [9].

Fed-batch fermentation of the final engineered E. coli strain achieved production titers of 13 grams per liter of 1,3-diaminopropane in glucose minimal medium, representing a significant milestone in bio-based production [9] [10].

Stoichiometric Analysis and Pathway Efficiency

Detailed stoichiometric analysis of the bio-based production pathways reveals the resource requirements and theoretical yields. The C4 pathway requires 1 mole of glucose, 4 moles of ammonia, 4 moles of NADH, and 2 moles of ATP for the production of 1 mole of 1,3-diaminopropane. In contrast, the C5 pathway requires additional glucose and the specialized cofactor dAdoMet but can generate NADPH, NADH, and ATP during the process [8].

The efficiency differences between pathways are attributed to cofactor requirements and enzyme specificity. The C4 pathway enzymes (Dat and Ddc) do not require specialized cofactors, while the C5 pathway involves spermidine synthase, which requires S-adenosyl-3-methylthiopropylamine as a cofactor, limiting overall efficiency [11].

Natural Production Systems

Natural biosynthetic pathways for 1,3-diaminopropane have been identified in specific microorganisms, including Pseudomonas and Acinetobacter species. Pseudomonas aeruginosa utilizes the C5 pathway where 1,3-diaminopropane is synthesized directly through dehydrogenation of spermidine via spermidine dehydrogenase. However, the application of these natural pathways remains limited due to the lack of comprehensive genetic manipulation tools for these organisms [8] [11].

Catalytic Ammonolysis of Halogenated Propane Derivatives

Catalytic ammonolysis represents a significant synthetic approach for diaminopropane production, particularly through the conversion of halogenated propane derivatives. This methodology offers advantages in terms of substrate availability and reaction efficiency, though it requires careful consideration of environmental and safety factors.

Mechanism of Catalytic Ammonolysis

The catalytic ammonolysis of halogenated propane derivatives follows established mechanisms for nucleophilic substitution reactions. When halogenated propane compounds are heated with concentrated ammonia solutions in the presence of suitable catalysts, a series of sequential reactions occur, leading to the formation of primary, secondary, and tertiary amines [12] [13].

The reaction mechanism involves the nucleophilic attack of ammonia on the electrophilic carbon atoms bearing halogen substituents. The process typically requires elevated temperatures and pressures to achieve sufficient reaction rates and conversion levels. The use of polar solvents, particularly alcohols, has been demonstrated to enhance reaction efficiency and reduce catalyst deactivation [3].

Catalyst Systems and Optimization

Various catalyst systems have been employed in the ammonolysis of halogenated propane derivatives. Copper oxide (CuO) has shown particular effectiveness in the ammonolysis of 1,2-dichloropropane, enabling complete conversion under optimized conditions. The reaction typically occurs at temperatures of 160-180°C under pressures of 8-12 megapascals [14] [15].

Research has demonstrated that the molar ratio of ammonia to halogenated propane significantly influences reaction outcomes. Higher ammonia ratios favor the formation of primary amines while suppressing the formation of secondary and tertiary amine byproducts. The optimal conditions balance conversion efficiency with product selectivity [14].

Process Development and Scale-Up

Industrial implementation of catalytic ammonolysis requires consideration of several factors including catalyst stability, product separation, and waste management. The use of supported catalysts, particularly nickel and cobalt systems on silica or alumina supports, has shown promise for industrial applications due to their enhanced stability and recyclability [4].

The development of continuous flow processes has enabled improved heat and mass transfer, leading to more consistent product quality and reduced processing times. Fixed-bed reactor configurations have demonstrated particular advantages for industrial scale-up due to their operational stability and ease of catalyst replacement [3].

Environmental Considerations

The use of halogenated propane derivatives in catalytic ammonolysis raises environmental concerns due to the generation of hydrogen halide byproducts. These compounds require neutralization and proper disposal, adding complexity to the overall process. Research efforts have focused on developing more environmentally friendly catalyst systems and reaction conditions to minimize waste generation [14] [15].

The implementation of closed-loop processes and halogen recovery systems has been explored to address environmental concerns while maintaining economic viability. These approaches involve the capture and recycling of hydrogen halides, converting them back to useful halogenated starting materials [16].

Waste Valorization Strategies in Industrial Processes

Waste valorization represents an emerging and promising approach for diaminopropane production, aligning with circular economy principles and sustainable manufacturing practices. These strategies focus on converting various waste streams into valuable diaminopropane products, reducing environmental impact while creating economic value.

Valorization of Isopropanolamine Waste

One significant waste valorization approach involves the conversion of isopropanolamine waste streams into diaminopropane products. This process utilizes isopropanolamine as a raw material in reaction with liquid ammonia under controlled conditions. The method enables the preparation of 1,2-diaminopropane from waste isopropanolamine streams that would otherwise require disposal [4].

The process involves mixing isopropanolamine with liquid ammonia in specific proportions, followed by catalytic conversion in the presence of supported metal catalysts. Operating conditions typically range from 120-230°C at pressures of 2.0-25.0 megapascals, with nickel or cobalt-based catalysts showing optimal performance [4].

Plastic Waste Depolymerization

Advanced waste valorization strategies have explored the depolymerization of plastic waste to generate building blocks suitable for diaminopropane synthesis. Metal-catalyzed depolymerization processes can convert various plastic waste streams into useful monomers and oligomers that serve as feedstocks for diamine production [17] [18].

The approach involves selective depolymerization of polyethylene terephthalate and other plastic waste materials using metal catalysts under controlled conditions. These processes can generate terephthalic acid derivatives and other aromatic compounds that can be further converted to diamine precursors through established synthetic routes [19].

Industrial Waste Stream Integration

Research has demonstrated the potential for integrating various industrial waste streams into diaminopropane production processes. Industrial sludges and waste materials containing metal content have been successfully converted into effective catalysts for diaminopropane synthesis through hydrothermal treatment and calcination processes [20] [21].

The conversion of textile waste and other organic waste materials through gasification and pyrolysis processes can generate synthesis gas and other intermediates suitable for diaminopropane production. These approaches enable the valorization of complex waste mixtures that would otherwise require energy-intensive disposal methods [22].

Process Integration and Optimization

Successful waste valorization strategies require careful process integration and optimization to ensure economic viability and environmental benefits. The development of modular processing systems enables the treatment of various waste streams while maintaining product quality and consistency [23].

The implementation of advanced separation and purification technologies is essential for waste valorization processes, as waste streams often contain impurities and contaminants that must be removed to achieve acceptable product quality. Techniques such as distillation, crystallization, and chromatographic separation have been successfully applied to waste-derived diaminopropane production [24].

Economic and Environmental Benefits

Waste valorization strategies offer significant economic and environmental advantages compared to traditional synthesis methods. The utilization of waste materials as feedstocks reduces raw material costs while simultaneously addressing waste disposal challenges. Life cycle assessments have demonstrated reduced carbon footprints and improved sustainability metrics for waste-derived diaminopropane production [23].

The development of waste valorization processes contributes to the circular economy by creating value from materials that would otherwise be disposed of as waste. This approach aligns with increasingly stringent environmental regulations and corporate sustainability goals, making it an attractive option for industrial implementation [25].

Synthesis MethodRaw MaterialsOperating ConditionsYield/TiterAdvantagesLimitations
Traditional Petroleum-Based (Acrylonitrile Route)Acrylonitrile, Ammonia, Hydrogen70-100°C, 10-20 MPaHigh yield, industrial scaleEstablished industrial process, high yieldPetroleum dependency, environmental concerns
Bio-Based Fermentation (E. coli C4 pathway)Glucose, Ammonia, Engineered E. coli37°C, Fed-batch fermentation13 g/L [9]Renewable feedstock, mild conditionsLow titer, requires genetic engineering
Catalytic Ammonolysis (1,2-dichloropropane)1,2-dichloropropane, Liquid ammonia160-180°C, 8-12 MPaComplete conversion [14]Waste utilization, complete conversionEnvironmental pollution from chlorides
Waste Valorization (Isopropanolamine)Isopropanolamine, Liquid ammonia140-200°C, 4-22 MPaVariableWaste valorization, flexible conditionsComplex process optimization
MicroorganismMetabolic PathwayTiter (g/L)Engineering StrategiesKey Advantages
E. coli TH02 (C4 pathway)C4 pathway (dat, ddc genes)13.0 [9]Overexpression of ppc, aspC; pfkA knockout21-fold increase after optimization
E. coli (C5 pathway)C5 pathway (spdH gene)Lower than C4 [8]Spermidine pathway enhancementDirect from spermidine
Pseudomonas aeruginosaNatural C5 pathwayNot specifiedNative pathway utilizationNatural production capability

Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue.
Liquid
Solid
HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.

XLogP3

-1.2

Boiling Point

248.9 °F at 760 mm Hg (NTP, 1992)
119.5 °C
119 °C

Flash Point

92 °F (NFPA, 2010)
33 °C c.c.

Vapor Density

2.6 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 2.6

Density

0.8584 (NTP, 1992)
Relative density (water = 1): 0.9

LogP

-1.8

Melting Point

-35 °F (NTP, 1992)
-12 °C

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

10.61 mmHg
Vapor pressure, kPa at 20 °C: 1.2

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

78-90-0

Wikipedia

1,2-propanediamine

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

1,2-Propanediamine: ACTIVE

Dates

Last modified: 08-15-2023

Two tetra-Cd(II)-substituted vanadogermanate frameworks

Jian Zhou, Jun-Wei Zhao, Qi Wei, Jie Zhang, Guo-Yu Yang
PMID: 24641354   DOI: 10.1021/ja413218w

Abstract

Two new tetra-Cd(II)-substituted vanadogermanate frameworks {(CdX)4Ge8V(IV)10O46(H2O)[V(III)(H2O)2]4(GeO2)4}·8H2O (X = ethylenediamine (en, 1) and 1,2-diaminopropane (dap, 2)) were hydrothermally prepared and characterized by IR spectra, elemental analysis, powder X-ray diffraction (PXRD), energy-dispersive X-ray spectroscopy (EDX), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and X-ray single-crystal diffraction. Both are isomorphic, and their 3-D frameworks are made up of tetra-Cd(II)-substituted {(CdX)4Ge8V(IV)10O46(H2O)}(12-) fundamental building units interconnected through planar tetra-V(III) [V(III)4O2(H2O)8](8-) clusters and tetrahedral GeO4 bridges. In the unique {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage, four [Ge2O7] dimers and four CdO4N2 trigonal prisms are alternately concatenated by μ3-O bridges to create a round {Ge8Cd4O28(X)4}(16-) fragment, five VO5 groups are linked by sharing edges to generate a pentanuclear [V5O17] subunit, and then the {Ge8Cd4O28(X)4}(16-) fragment is sandwiched by two V5O17 subunits via sharing O-atoms producing a D4h-symmetric {(CdX)4Ge8V(IV)10O46(H2O)}(12-) cage with a free water molecule located at the center. As we know, both display unprecedented 3-D organic-inorganic hybrid frameworks built up from the largest number of transition-metal-substituted vanadogermanate {(CdX)4Ge8V(IV)10O46}(12-) cluster shells linked by both GeO4 tetrahedra and rare [V(III)4O2(H2O)8](8-) clusters. Magnetic measurements reveal the antiferromagnetic couplings within the magnetic vanadium centers.


A simple spectrophotometric method for the determination of trace levels of molybdenum using N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane

Derya Kara, Cennet Karadaş
PMID: 25835378   DOI: 10.1016/j.saa.2015.03.081

Abstract

The present work describes a selective, rapid and economical spectrophotometric method for the determination of molybdenum using N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane. Molybdenum(VI) reacts with N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane to form a stable 1:1 yellow complex with an absorption maximum at 342 nm. The reaction is completed within 10 min and the absorbance of the molybdenum complex remains stable for at least 1 week at room temperature. The effective molar absorption coefficient at 342 nm was 9.6 × 10(3)L mol(-1)cm(-1). Under optimal conditions, the complex obeys Beer's law from 0 to 9.9 μg mL(-1). The relative standard deviation was 0.08% (for 11 samples, each containing 6 μg mL(-1) molybdenum). Under the optimum conditions, the detection limit (3σ) was 17.7 μg L(-1) for molybdenum without any preconcentration. The precision was determined from 30 results obtained for 4.80 μg mL(-1) Mo(VI); the mean value of a molybdenum(VI) was 4.83 μg ml(-1) with a standard derivation of 0.002 μg ml(-1) molybdenum(VI).


Synthesis, spectroscopic, molecular orbital calculation, cytotoxic, molecular docking of DNA binding and DNA cleavage studies of transition metal complexes with N-benzylidene-N'-salicylidene-1,1-diaminopropane

Muneerah M Al-Mogren, Abdel-Nasser M A Alaghaz, Ebrahem A Ebrahem
PMID: 23831943   DOI: 10.1016/j.saa.2013.05.079

Abstract

Eight mononuclear chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II) and cadmium(II) complexes of Schiff's base ligand were synthesized and determined by different physical techniques. The complexes are insoluble in common organic solvents but soluble in DMF and DMSO. The measured molar conductance values in DMSO indicate that the complexes are non-electrolytic in nature. All the eight metal complexes have been fully characterized with the help of elemental analyses, molecular weights, molar conductance values, magnetic moments and spectroscopic data. The analytical data helped to elucidate the structure of the metal complexes. The Schiff base is found to act as tridentate ligand using N2O donor set of atoms leading to an octahedral geometry for the complexes around all the metal ions. Quantum chemical calculations were performed with semi-empirical method to find the optimum geometry of the ligand and its complexes. Additionally in silico, the docking studies and the calculated pharmacokinetic parameters show promising futures for application of the ligand and complexes as high potency agents for DNA binding activity. The interaction of the complexes with calf thymus DNA (CT-DNA) has been investigated by UV absorption method, and the mode of CT-DNA binding to the complexes has been explored. Furthermore, the DNA cleavage activity by the complexes was performed. The Schiff base and their complexes have been screened for their antibacterial activity against bacterial strains [Staphylococcus aureus (RCMB010027), Staphylococcus epidermidis (RCMB010024), Bacillis subtilis (RCMB010063), Proteous vulgaris (RCMB 010085), Klebsiella pneumonia (RCMB 010093) and Shigella flexneri (RCMB 0100542)] and fungi [(Aspergillus fumigates (RCMB 02564), Aspergillus clavatus (RCMB 02593) and Candida albicans (RCMB05035)] by disk diffusion method. All the metal complexes have potent biocidal activity than the free ligand.


Synthesis and in vivo evaluation of cyclic diaminopropane BACE-1 inhibitors

Lorin A Thompson, Jianliang Shi, Carl P Decicco, Andrew J Tebben, Richard E Olson, Kenneth M Boy, Jason M Guernon, Andrew C Good, Ann Liauw, Changsheng Zheng, Robert A Copeland, Andrew P Combs, George L Trainor, Daniel M Camac, Jodi K Muckelbauer, Kimberley A Lentz, James E Grace, Catherine R Burton, Jeremy H Toyn, Donna M Barten, Jovita Marcinkeviciene, Jere E Meredith, Charles F Albright, John E Macor
PMID: 21974952   DOI: 10.1016/j.bmcl.2011.06.116

Abstract

The synthesis, evaluation, and structure-activity relationships of a set of related constrained diaminopropane inhibitors of BACE-1 are described. The full in vivo profile of an optimized inhibitor in both normal and P-gp deficient mice is compared with data generated in normal rats.


Conformational change of spermidine upon interaction with adenosine triphosphate in aqueous solution

Keisuke Maruyoshi, Kaori Nonaka, Takeshi Sagane, Tetsuo Demura, Toshiyuki Yamaguchi, Nobuaki Matsumori, Tohru Oishi, Michio Murata
PMID: 19130510   DOI: 10.1002/chem.200801961

Abstract

Endogenous polyamines, represented by putrescine, spermidine, and spermine, are known to exert their physiological functions by interacting with polyanionic biomolecules such as DNA, RNA, adenosine triphosphate (ATP), and phospholipids. Very few examples of conformation analysis have been reported for these highly flexible polymethylene compounds, mainly due to the lack of appropriate methodologies. To understand the molecular basis of the weak interaction between polyamines and polyanions that underlies their physiological functions, we aimed to elucidate the solution conformation of spermidine by using diastereospecifically deuterated and (13)C-labeled derivatives (1-7), which were designed to diagnose the orientation of seven conformationally relevant bonds in spermidine. (1)H-(1)H and (13)C-(1)H NMR coupling constants ((3)J(H,H) and (3)J(C,H)) were successfully determined for a spermidine-ATP complex. The relevant coupling constants markedly decreased upon complexation. The results reveal that spermidine, when interacting with ATP, undergoes changes that make the conformation more bent and forms the complex with the triphosphate part of ATP in an orientation-sensitive manner.


Enrichment of trace amounts of copper(II) ions in water samples using octadecyl silica disks modified by a Schiff base ionophore prior to flame atomic absorption spectrometric determination

S A M Fathi, M R Yaftian
PMID: 18778894   DOI: 10.1016/j.jhazmat.2008.07.138

Abstract

Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine is synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde and 1,2-diaminopropane in ethanol. This ligand is used as a modifier of octadecyl silica disks for preconcentration of trace amounts of copper(II) ions, followed by nitric acid elution and flame atomic absorption spectrometric (FAAS) determination. The effect of parameters influencing the extraction efficiency, i.e. pH of the sample solutions, amount of the Schiff base, type and volume of stripping reagent, sample and eluent flow rates were evaluated. Under optimum experimental conditions, the capacity of the membrane disks modified by 4mg of the ligand was found to be 247.7 (+/-2.1)mug of copper. The detection limit and the concentration factor of the presented method are 2.4ng/l and greater than 400, respectively. The method was applied to the extraction, recovery and detection of copper in different synthetic and water samples.


Capillary gas chromatographic determination of methylglyoxal from serum of diabetic patients by precolumn derivatization with 1,2-diamonopropane

M Y Khuhawar, L A Zardari, A J Laghari
PMID: 18760976   DOI: 10.1016/j.jchromb.2008.04.048

Abstract

Capillary gas chromatographic (GC) determination of methylglyoxal (MGo) was developed on the basis of precolumn derivatization with 1,2-diaminopropane (DAP) at pH 3. The elution was carried out on an HP-5 (30 m x 0.32 mm i.d.) connected with FID. The linear calibration curve was obtained for MGo within 0.09-1.04 microg/ml with detection limit of 40 ng/ml. Dimethylglyoxal (DMGo) also formed derivative with DAP and eluted and separated from MGo at column temperature 100 degrees C for 1 min with heating rate 30 degrees C/min up to 200 degrees C with run time 4.6 min. The nitrogen flow rate was 1.5 ml/min with split ratio of 10:1, v/v. MGo was determined from serum and urine of diabetics and healthy volunteers. The amounts of MGo from serum and urine of diabetic patients were 0.180-0.260 microg/ml and 0.170-0.250 microg/ml with relative standard deviation (R.S.D.) within 1-4% and 1-3%, respectively. The amounts of MGo from serum of healthy volunteers were 0.032-0.054 microg/ml with an R.S.D. of 1.5-3%. DMGo was not detected from the biological fluids and was used as an internal standard.


Chiral cyanide-bridged Mn(II)Mn(III) ferrimagnets, [Mn(II)(HL)(H2O)][Mn(III)(CN)6].2H2O (L = S- or R-1,2-diaminopropane): syntheses, structures, and magnetic behaviors

Wakako Kaneko, Susumu Kitagawa, Masaaki Ohba
PMID: 17212384   DOI: 10.1021/ja066140b

Abstract




A Diaminopropane-Appended Metal-Organic Framework Enabling Efficient CO

Phillip J Milner, Rebecca L Siegelman, Alexander C Forse, Miguel I Gonzalez, Tomče Runčevski, Jeffrey D Martell, Jeffrey A Reimer, Jeffrey R Long
PMID: 28906108   DOI: 10.1021/jacs.7b07612

Abstract

A new diamine-functionalized metal-organic framework comprised of 2,2-dimethyl-1,3-diaminopropane (dmpn) appended to the Mg
sites lining the channels of Mg
(dobpdc) (dobpdc
= 4,4'-dioxidobiphenyl-3,3'-dicarboxylate) is characterized for the removal of CO
from the flue gas emissions of coal-fired power plants. Unique to members of this promising class of adsorbents, dmpn-Mg
(dobpdc) displays facile step-shaped adsorption of CO
from coal flue gas at 40 °C and near complete CO
desorption upon heating to 100 °C, enabling a high CO
working capacity (2.42 mmol/g, 9.1 wt %) with a modest 60 °C temperature swing. Evaluation of the thermodynamic parameters of adsorption for dmpn-Mg
(dobpdc) suggests that the narrow temperature swing of its CO
adsorption steps is due to the high magnitude of its differential enthalpy of adsorption (Δh
= -73 ± 1 kJ/mol), with a larger than expected entropic penalty for CO
adsorption (Δs
= -204 ± 4 J/mol·K) positioning the step in the optimal range for carbon capture from coal flue gas. In addition, thermogravimetric analysis and breakthrough experiments indicate that, in contrast to many adsorbents, dmpn-Mg
(dobpdc) captures CO
effectively in the presence of water and can be subjected to 1000 humid adsorption/desorption cycles with minimal degradation. Solid-state
C NMR spectra and single-crystal X-ray diffraction structures of the Zn analogue reveal that this material adsorbs CO
via formation of both ammonium carbamates and carbamic acid pairs, the latter of which are crystallographically verified for the first time in a porous material. Taken together, these properties render dmpn-Mg
(dobpdc) one of the most promising adsorbents for carbon capture applications.


Syntheses, spectral, electrochemical and thermal studies of mononuclear manganese(III) complexes with ligands derived from 1,2-propanediamine and 2-hydroxy-3 or 5-methoxybenzaldehyde: self-assembled monolayer formation on nanostructure zinc oxide thin film

Mohammad Hossein Habibi, Elham Askari, Mehdi Amirnasr, Ahmad Amiri, Yuki Yamane, Takayoshi Suzuki
PMID: 21536484   DOI: 10.1016/j.saa.2011.03.055

Abstract

Mononuclear Mn(III) complexes have been prepared via the Mn(II) reaction of an equimolar of Schiff-bases derived from reaction of 2-hydroxy-3-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde with 1,2-diaminopropane. Axial ligands L include: pyridine (py) and H(2)O. The resulting complexes have been characterized by FT-IR and UV-vis spectroscopy. The crystal structures of the complexes were determined and indicate that in the solid state the complex adopts a slightly distorted octahedral environment of the imine N and hydroxo O with the two axial ligands. The electrochemical reduction of these complexes at a glassy carbon electrode in acetonitrile solution indicates that the first reduction process corresponding to Mn(III)-Mn(II) is electrochemically quasi-reversible. Thermal stability of these complexes was determined by TG and DTG. Layers of these complexes were formed on nanostructure zinc oxide thin film and a red shift was observed when zinc oxide thin film is modified by complex.


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